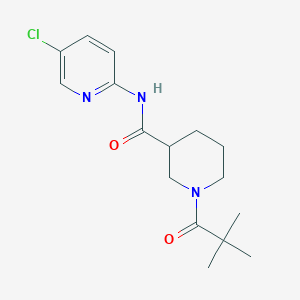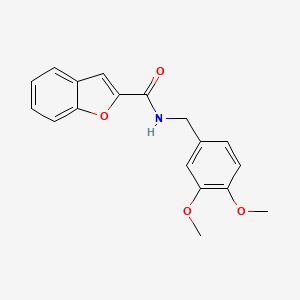![molecular formula C15H18Cl2N2O2 B5292050 1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)
1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine in lab experiments include its high purity, stability, and solubility in water and organic solvents. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine. These include:
1. Investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
2. Examination of its effects on the immune system and its potential use as an immunomodulatory agent.
3. Study of its mechanism of action at the molecular level to better understand its therapeutic potential.
4. Evaluation of its safety and toxicity in animal models and human clinical trials.
In conclusion, 1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine is a synthetic compound that has potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of 1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine involves the reaction of 1-allylpiperazine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anti-tumor activities. This compound has also been investigated for its role in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-2-5-18-6-8-19(9-7-18)15(20)11-21-14-10-12(16)3-4-13(14)17/h2-4,10H,1,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSFRKLWZXFXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)
![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)

![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)
![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)


